1-(2-Methyl-3-nitrophenyl)-3-phenylthiourea
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Overview
Description
1-(2-Methyl-3-nitrophenyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a phenyl ring and a 2-methyl-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-3-nitrophenyl)-3-phenylthiourea typically involves the reaction of 2-methyl-3-nitroaniline with phenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-3-nitrophenyl)-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isothiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: 1-(2-Methyl-3-aminophenyl)-3-phenylthiourea.
Substitution: Various substituted thiourea derivatives.
Hydrolysis: 2-Methyl-3-nitroaniline and phenyl isothiocyanate.
Scientific Research Applications
1-(2-Methyl-3-nitrophenyl)-3-phenylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-3-nitrophenyl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential antitumor effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitrophenol: Shares the 2-methyl-3-nitrophenyl group but lacks the thiourea moiety.
3-Nitro-o-cresol: Similar nitro and methyl substitution pattern on the phenyl ring.
N-(2-Methyl-3-nitrophenyl)cyclohexanecarboxamide: Contains the 2-methyl-3-nitrophenyl group but with a different functional group (carboxamide) instead of thiourea
Uniqueness
1-(2-Methyl-3-nitrophenyl)-3-phenylthiourea is unique due to the presence of both the thiourea and 2-methyl-3-nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13N3O2S |
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Molecular Weight |
287.34 g/mol |
IUPAC Name |
1-(2-methyl-3-nitrophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H13N3O2S/c1-10-12(8-5-9-13(10)17(18)19)16-14(20)15-11-6-3-2-4-7-11/h2-9H,1H3,(H2,15,16,20) |
InChI Key |
KDVZQUXKYRJNOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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